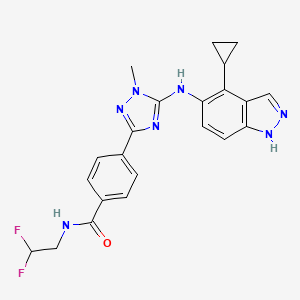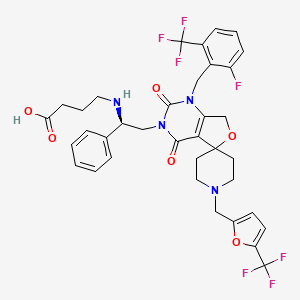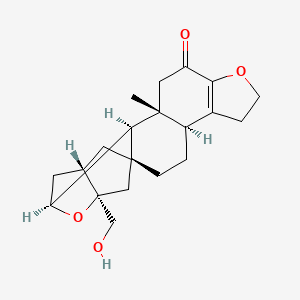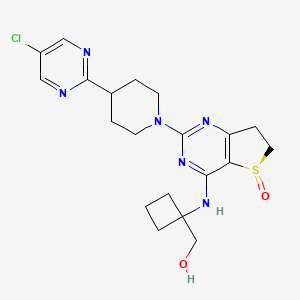![molecular formula C35H36N8O2 B10856294 (E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YL5084 is a synthetic organic compound known for its role as a covalent inhibitor of c-Jun N-terminal protein kinase 2 and 3. It is particularly selective for c-Jun N-terminal protein kinase 2 over c-Jun N-terminal protein kinase 1, forming a covalent bond with cysteine 116 of c-Jun N-terminal protein kinase 2 . This compound has shown significant potential in scientific research, especially in the study of multiple myeloma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of YL5084 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of a pyrrolidine ring and the introduction of a phenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of YL5084 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
YL5084 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: YL5084 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved, but typically involve the use of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
YL5084 has a wide range of applications in scientific research:
Chemistry: It is used as a chemical probe to study the activity of c-Jun N-terminal protein kinase 2 and 3.
Biology: The compound is used to investigate the role of c-Jun N-terminal protein kinase in cellular processes such as apoptosis and cell proliferation.
Industry: The compound can be used in the development of new therapeutic agents targeting c-Jun N-terminal protein kinase pathways.
Wirkmechanismus
YL5084 exerts its effects by forming a covalent bond with cysteine 116 of c-Jun N-terminal protein kinase 2. This interaction inhibits the kinase activity of c-Jun N-terminal protein kinase 2, leading to the modulation of downstream signaling pathways involved in cell survival and apoptosis . The compound also exhibits c-Jun N-terminal protein kinase 2-independent antiproliferative effects, suggesting additional molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- YL5130
- YL5198
- YL5199
Comparison
YL5084 is unique in its selectivity for c-Jun N-terminal protein kinase 2 over c-Jun N-terminal protein kinase 1, which is not observed in similar compounds like YL5130, YL5198, and YL5199 . This selectivity makes YL5084 a valuable tool for studying the specific roles of c-Jun N-terminal protein kinase 2 in various biological processes.
Eigenschaften
Molekularformel |
C35H36N8O2 |
|---|---|
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide |
InChI |
InChI=1S/C35H36N8O2/c1-24-22-42(34(45)26-14-16-27(17-15-26)37-31(44)13-9-20-41(2)3)23-29(24)39-35-36-19-18-28(38-35)32-30-12-7-8-21-43(30)40-33(32)25-10-5-4-6-11-25/h4-19,21,24,29H,20,22-23H2,1-3H3,(H,37,44)(H,36,38,39)/b13-9+/t24-,29+/m0/s1 |
InChI-Schlüssel |
FVONQZQMUHLATI-PIAHHGHBSA-N |
Isomerische SMILES |
C[C@H]1CN(C[C@H]1NC2=NC=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)NC(=O)/C=C/CN(C)C |
Kanonische SMILES |
CC1CN(CC1NC2=NC=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)NC(=O)C=CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide](/img/structure/B10856224.png)
![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,9S,11R,15S,18S,19R,25R,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B10856228.png)


![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide](/img/structure/B10856262.png)


![[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)
![2,4-Bis(3-methoxy-4-thiophen-2-ylcarbonyloxy-phenyl)-1,3-bis[[4-(2-methylpropanoylamino)phenyl]carbonylamino]cyclobutane-1,3-dicarboxylic acid](/img/structure/B10856288.png)
![(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one](/img/structure/B10856290.png)
![(5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone](/img/structure/B10856305.png)

